molecular formula C23H33N5O3 B12021553 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12021553
M. Wt: 427.5 g/mol
InChI Key: LHVRJYYJZPDUIK-UHFFFAOYSA-N
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Description

8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a purine core substituted with a methoxybenzyl group, a nonyl chain, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable purine derivative, followed by alkylation with a nonyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-Methoxybenzyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-((4-Methoxybenzyl)amino)-3-methyl-7-decyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific nonyl chain length, which can influence its chemical properties and biological activity

Properties

Molecular Formula

C23H33N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methylamino]-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C23H33N5O3/c1-4-5-6-7-8-9-10-15-28-19-20(27(2)23(30)26-21(19)29)25-22(28)24-16-17-11-13-18(31-3)14-12-17/h11-14H,4-10,15-16H2,1-3H3,(H,24,25)(H,26,29,30)

InChI Key

LHVRJYYJZPDUIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C

Origin of Product

United States

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